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Compound of Interest

Compound Name: 2-Fluoro-4-iodoaniline

Cat. No.: B146158

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 2-Fluoro-4-iodoaniline (CAS No. 29632-74-4). The information is intended for
researchers, scientists, and professionals in drug development and chemical synthesis. This
document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass
spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 2-Fluoro-4-iodoaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for 2-Fluoro-4-iodoaniline

Chemical Shift () Lo Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

8.1 Triplet 8 Aromatic CH

7.4 Doublet 6 Aromatic CH

7.2 Doublet 6 Aromatic CH
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Solvent: CDCls, Instrument: 400 MHz NMR Spectrometer[1]

Table 2: 13C NMR Spectroscopic Data for 2-Fluoro-4-iodoaniline

Chemical Shift (d) ppm

Data not available in the search results.

Note: While a 3C NMR spectrum is available in spectral databases, the specific peak list was
not accessible in the provided search results.[2]

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for 2-Fluoro-4-iodoaniline

Wavenumber (cm~?) Functional Group Assignment
3500 - 3150 N-H stretch (primary amine)

1600 - 1585 & 1500 - 1400 C-C stretch (in-ring aromatic)
1335 - 1250 C-N stretch (aromatic amine)

1000 - 1400 C-F stretch

<600 C-I stretch

Note: The expected absorption ranges are based on standard IR correlation tables.[3][4][5][6]
The spectrum was recorded using a Bruker Tensor 27 FT-IR spectrometer with an ATR-Neat
technique.[2]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 2-Fluoro-4-iodoaniline
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Mass-to-Charge Ratio

(miz) Relative Intensity Assignment
miz

237 Most Abundant Molecular lon [M]*
110 Second Most Abundant Fragment lon

83 Third Most Abundant Fragment lon

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)[2]

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 2-Fluoro-4-iodoaniline was prepared by dissolving 5-20 mg of the solid sample in
approximately 0.6 mL of deuterated chloroform (CDCIs). The solution was transferred to a 5
mm NMR tube. *H NMR spectra were recorded on a 500 MHz Bruker Avance DRX 500 FT
NMR spectrometer at 303 K.[7] The chemical shifts are reported in parts per million (ppm)
relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The FT-IR spectrum of 2-Fluoro-4-iodoaniline was obtained using a Bruker Tensor 27 FT-IR
spectrometer.[2] The analysis was performed using the Attenuated Total Reflectance (ATR)
technique with a neat solid sample.[2] A small amount of the solid powder was placed directly
on the ATR crystal, and pressure was applied to ensure good contact. The spectrum was
recorded in the mid-infrared range.

Mass Spectrometry (MS)

Mass spectral data was acquired using a gas chromatograph (Agilent 7890B) coupled to a
mass spectrometer.[8] A quartz capillary column (30 m length, 0.25 mm inner diameter, 0.5 pm
film thickness) with a stationary phase like DB-Wax was used for separation.[8] The sample
was introduced via a split/splitless injector. The mass spectrometer was operated in electron
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ionization (EI) mode. The resulting mass spectrum was compared with the NIST 2005
database for identification.[9]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-Fluoro-4-iodoaniline.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146158#2-fluoro-4-iodoaniline-spectroscopic-data-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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